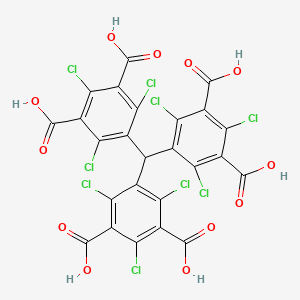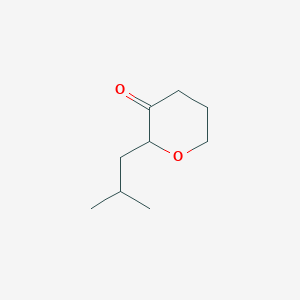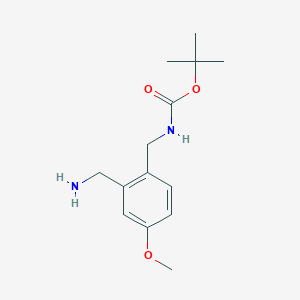
methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group attached to the imidazole ring, which is further connected to a propanoate ester group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Methylation: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the imidazole derivative with propanoic acid in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds.
化学反应分析
Types of Reactions
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated imidazoles, substituted imidazoles.
科学研究应用
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites. The exact mechanism depends on the specific biological context and the target molecule.
相似化合物的比较
Similar Compounds
Methyl 3-(1H-imidazol-4-yl)propanoate: Similar structure but without the methyl group on the imidazole ring.
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Contains an amino group instead of a methyl group.
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride: A hydrochloride salt form of the amino derivative.
Uniqueness
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain targets and improve its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(10-5-9-6)3-4-8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10) |
InChI 键 |
NVWXIYHRWMCEEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CN1)CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile](/img/structure/B12543280.png)
![3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B12543290.png)
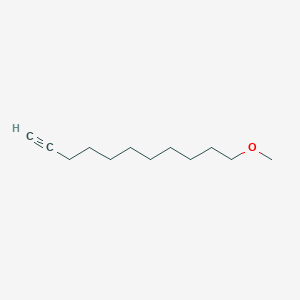


![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)
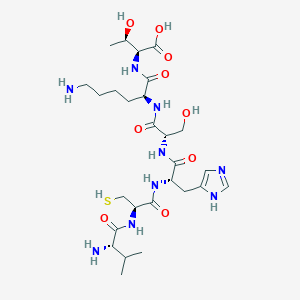
![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)
